2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminophenol with chloromethyl ketone and trifluoromethyl ketone under acidic conditions to form the desired benzo[d]oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[d]oxazole ring, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The trifluoromethyl group can influence cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its potential as a biochemical tool or therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzo[d]oxazole:
2-(Methyl)-4-(trifluoromethyl)benzo[d]oxazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to variations in reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H5ClF3NO |
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Molecular Weight |
235.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-7-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-3H,4H2 |
InChI Key |
QYTRZGACKJPOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C(F)(F)F |
Origin of Product |
United States |
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